molecular formula C15H31NO2 B12734254 N-(2-Hydroxyethyl)tridecanamide CAS No. 66137-75-5

N-(2-Hydroxyethyl)tridecanamide

Cat. No.: B12734254
CAS No.: 66137-75-5
M. Wt: 257.41 g/mol
InChI Key: QIGYRHZXILJBGB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)tridecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of tridecanoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. The process can be catalyzed by acidic or basic catalysts to improve yield and reaction rate.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted amides or ethers.

Scientific Research Applications

N-(2-Hydroxyethyl)tridecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)tridecanamide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the solubility of various compounds.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.

    N-(2-Hydroxyethyl)hexadecanamide: Similar structure but with a longer carbon chain.

    N-(2-Hydroxyethyl)nicotinamide: Contains a nicotinamide group instead of a tridecanamide group.

Uniqueness: N-(2-Hydroxyethyl)tridecanamide is unique due to its specific carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs.

Properties

CAS No.

66137-75-5

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(2-hydroxyethyl)tridecanamide

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17/h17H,2-14H2,1H3,(H,16,18)

InChI Key

QIGYRHZXILJBGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)NCCO

Origin of Product

United States

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